molecular formula C13H17F3N2 B12444280 3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline

3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B12444280
M. Wt: 258.28 g/mol
InChI Key: TWARMSUKHAGDJO-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Methyl Group: The methyl group is introduced to the piperidine ring through alkylation reactions.

    Formation of the Aniline Ring: The aniline ring is synthesized separately, often through nitration and subsequent reduction of benzene derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions.

    Coupling of Piperidine and Aniline Rings: The final step involves coupling the piperidine and aniline rings through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline or piperidine derivatives.

Scientific Research Applications

3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring may contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylpiperidin-1-YL)-5-chloroaniline: Similar structure but with a chloro group instead of a trifluoromethyl group.

    3-(3-Methylpiperidin-1-YL)-5-methylaniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(3-Methylpiperidin-1-YL)-5-nitroaniline: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(3-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2/c1-9-3-2-4-18(8-9)12-6-10(13(14,15)16)5-11(17)7-12/h5-7,9H,2-4,8,17H2,1H3

InChI Key

TWARMSUKHAGDJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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